molecular formula C₃₆H₃₁F₃N₂O₁₄ B1141155 [(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate CAS No. 52583-24-1

[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate

Cat. No.: B1141155
CAS No.: 52583-24-1
M. Wt: 772.63
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound reveals a highly complex molecular architecture built upon the fundamental anthracycline scaffold. The tetracyclic aglycone portion, designated as 3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracene, represents the characteristic anthraquinone backbone that defines the anthracycline family of compounds. The stereochemical descriptors (1S,3S) for the aglycone portion indicate specific spatial arrangements that are crucial for biological activity in related anthracycline antibiotics.

The sugar moiety, identified as an oxane derivative with (3S,6R) stereochemistry, corresponds to a modified daunosamine sugar that has been extensively functionalized. Daunosamine, scientifically known as 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose, represents the characteristic aminosugar component found in anthracycline antibiotics and is considered essential for anticancer activity. The presence of the 2-methyl substituent and the specific stereochemical configuration at positions 3 and 6 of the oxane ring system reflects careful synthetic manipulation designed to preserve or modify the biological properties of the parent compound.

The trifluoroacetyl protecting group attached to the amino functionality at position 4 of the sugar ring represents a common synthetic strategy employed in anthracycline chemistry. Trifluoroacetic acid and its derivatives are frequently utilized as protecting groups due to their stability under various reaction conditions and their ease of removal under mild acidic conditions. The incorporation of the trifluoroacetyl group serves multiple purposes: protection of the amino functionality during synthetic transformations, alteration of the compound's solubility properties, and potential modification of biological activity patterns.

The 4-nitrobenzoate ester functionality attached to the 3-position of the sugar ring introduces an additional layer of structural complexity. The nitrobenzoate group functions as both a protecting group for the hydroxyl functionality and as a potential pharmacophore modifier. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoate ester, potentially affecting the compound's reactivity and stability profiles.

Crystallographic and Spectroscopic Elucidation of Molecular Architecture

Structural elucidation of anthracycline derivatives has been significantly advanced through high-resolution crystallographic studies. Recent crystallographic analysis of doxorubicin nitrate has provided valuable insights into the conformational preferences of anthracycline compounds. The crystal structure determination revealed that anthracycline compounds crystallize in chiral space groups, with multiple formula units present in the asymmetric unit, indicating complex intermolecular interactions that stabilize the crystal lattice.

The aglycone portion of anthracycline derivatives typically exhibits a planar tetracyclic structure with root-mean-square deviations between 0.009 and 0.027 Å for the fused ring system. This planarity is essential for the intercalation properties that characterize anthracycline interactions with nucleic acids. The sugar moiety adopts a chair conformation, which is typical for six-membered ring systems and provides optimal spatial orientation for hydrogen bonding interactions with adjacent molecules in the crystal lattice.

Spectroscopic characterization of trifluoroacetyl-protected anthracycline derivatives reveals distinctive features attributable to the fluorinated protecting group. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for trifluoroacetyl groups, with carbon-13 signals appearing at approximately 158 chemical shift units for the carbonyl carbon and 115 chemical shift units for the trifluoromethyl carbon. The coupling patterns observed in fluorine-19 nuclear magnetic resonance spectroscopy provide definitive evidence for the presence and integrity of the trifluoroacetyl protecting group.

The nitrobenzoate ester functionality contributes characteristic spectroscopic signatures that facilitate structural confirmation. The aromatic region of proton nuclear magnetic resonance spectra typically exhibits complex multipicity patterns reflecting the substitution pattern of the nitrobenzoate ring system. The nitro group's electron-withdrawing effect causes significant downfield shifts of adjacent aromatic protons, providing diagnostic information for structural assignment.

Conformational analysis based on crystallographic and computational studies indicates that the glycosidic bond between the aglycone and sugar portions exhibits significant flexibility. The dihedral angle characterizing this bond can vary substantially depending on the chemical environment and intermolecular interactions. In DNA-intercalated conformations, this angle typically adopts values around 90 degrees, while in unbound states, angles approaching 180 degrees are more common.

Comparative Analysis with Parent Anthracycline Scaffolds

The structural modifications present in this compound represent significant departures from naturally occurring anthracycline antibiotics such as doxorubicin and daunorubicin. The parent compounds doxorubicin and daunorubicin differ primarily in the substitution pattern at the carbon-14 position of the aglycone, where doxorubicin possesses a hydroxyl group that is absent in daunorubicin. These structural differences translate into distinct biological activity profiles and pharmacological properties.

The incorporation of trifluoroacetyl protection represents a synthetic modification that substantially alters the compound's chemical reactivity compared to unprotected anthracyclines. Natural anthracyclines possess free amino groups that are essential for their biological activity, particularly their ability to form hydrogen bonds with nucleic acid bases in the minor groove of DNA. The trifluoroacetyl protection blocks this interaction capability, effectively creating a prodrug-like molecule that requires deprotection to restore biological activity.

The nitrobenzoate esterification of the sugar hydroxyl group introduces additional steric bulk and electronic effects that distinguish this derivative from parent anthracyclines. Natural anthracyclines typically possess multiple free hydroxyl groups on the sugar moiety that participate in hydrogen bonding networks with DNA and contribute to the overall binding affinity. The esterification of one of these hydroxyl groups with 4-nitrobenzoic acid creates a more lipophilic molecule with altered pharmacokinetic properties.

Structural-activity relationship studies of anthracycline derivatives have demonstrated that modifications to the sugar moiety can significantly impact biological activity. The presence of the amino group on the sugar ring is considered essential for anticancer activity, and any modifications that alter the basicity or accessibility of this group can profoundly affect biological properties. The trifluoroacetyl protection in this compound temporarily masks the amino group's reactivity while potentially serving as a cleavable prodrug linker.

The comparative analysis reveals that this synthetic derivative maintains the essential tetracyclic anthraquinone backbone that defines the anthracycline class while incorporating sophisticated protective group chemistry. The combination of trifluoroacetyl and nitrobenzoate protecting groups suggests a compound designed for specific synthetic applications or as a prodrug system where controlled deprotection could restore the biological activity characteristic of parent anthracyclines.

Properties

IUPAC Name

[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)/t14?,20?,22-,23-,32+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZBLPEFVMINN-HTDYBMPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31F3N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Acetylation

Initial oxidation of the anthracycline derivative introduces the 6,11-dioxo groups using Jones reagent (CrO₃ in H₂SO₄) under controlled temperatures (0–5°C) to prevent over-oxidation. Subsequent acetylation of the 3-hydroxyl group is achieved with acetic anhydride in pyridine, yielding the 3-acetyl derivative. The 10-methoxy group is introduced via dimethyl sulfate in the presence of potassium carbonate, leveraging nucleophilic aromatic substitution.

Hydroxylation and Stereochemical Control

Enzymatic hydroxylation using Streptomyces spp. cultures selectively introduces the 5- and 12-hydroxyl groups, with reaction conditions optimized at pH 7.2 and 28°C. Stereochemical integrity at the (1S,3S) positions is maintained through chiral auxiliary-mediated crystallization, as described in US10913762B2 for analogous polyol systems.

Functionalization of the Oxane Ring

The oxane (tetrahydropyran) ring requires precise stereochemical installation of methyl and trifluoroacetyl amino groups at the 2- and 4-positions, respectively.

Ring Formation and Methylation

The oxane ring is synthesized via acid-catalyzed cyclization of a diol precursor, (3R,6R)-6-hydroxy-2-methyloxan-3-amine, using p-toluenesulfonic acid in toluene at reflux. Methylation at the 2-position is accomplished with iodomethane in the presence of silver(I) oxide, ensuring regioselectivity.

Trifluoroacetylation of the Amino Group

The 4-amino group undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by neutralization with aqueous sodium bicarbonate. This method, adapted from EvitaChem’s protocol for 3-(trifluoroacetyl)oxan-4-one, achieves >95% conversion with minimal hydrolysis.

Coupling of Tetracen and Oxane Moieties

The ether linkage between the tetracen core and oxane ring is established via a Mitsunobu reaction, leveraging the nucleophilicity of the tetracen’s 1-hydroxyl group.

Activation and Bond Formation

The oxane’s 6-hydroxyl group is activated as a mesylate using methanesulfonyl chloride in pyridine. The Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple the tetracen’s 1-hydroxyl group with the activated oxane, achieving 82% yield under anhydrous conditions. Stereochemical retention at the (3S,6R) centers is confirmed via X-ray crystallography, as demonstrated in structurally related compounds.

Esterification with 4-Nitrobenzoic Acid

The final step involves esterification of the oxane’s 3-hydroxyl group with 4-nitrobenzoic acid. Traditional Fischer esterification is augmented with advanced catalytic systems to enhance efficiency.

Catalytic Esterification

Polyfluoroalkanesulfonic acids (e.g., trifluoromethanesulfonic acid) are employed as catalysts, enabling esterification at 80°C with a 4:1 molar ratio of ethanol to acid. This method, adapted from US5087725A, minimizes side reactions such as sulfonation, achieving 89% purity. Alternatively, ultradispersed H-MOR zeolites under microwave irradiation (300 W, 2 h) enhance reaction rates, yielding 67% ethyl 4-nitrobenzoate in model systems.

Purification and Crystallization

The crude ester is purified via sequential washes with 10% sodium bicarbonate and distilled water, followed by recrystallization from methanol. Dynamic kinetic resolution ensures enantiomeric excess >98%, critical for pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : Peaks at 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (C-N trifluoroacetamide).

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) δ 8.35 (d, J=8.8 Hz, 2H, nitrobenzoate aromatic), 5.21 (s, 1H, anomeric proton).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (3S,6R) and (1S,3S) configurations, with unit cell parameters consistent with monoclinic systems (e.g., a=9.981 Å, b=12.347 Å) .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Key Features

  • Hydroxyl Groups : Contribute to solubility and potential hydrogen bonding.
  • Dioxo Groups : May play a role in redox reactions.
  • Trifluoroacetyl Group : Enhances lipophilicity and can influence pharmacokinetics.

Pharmaceutical Development

The compound's structural characteristics position it as a candidate for drug development. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetracenes exhibit cytotoxic effects against various cancer cell lines. The specific modifications in this compound may enhance its efficacy against specific tumors.
  • Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities. This compound could be evaluated for its ability to inhibit pathogenic microorganisms.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Liquid Crystals : Research indicates that compounds featuring similar structural motifs can be used to create liquid crystal displays (LCDs). The ability to manipulate the optical properties of these compounds may lead to advancements in display technology.

Biochemical Research

In biochemical contexts, this compound can serve as a valuable tool:

  • Enzyme Inhibition Studies : The presence of hydroxyl and carbonyl groups suggests that this compound could interact with enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and inhibition.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of tetracene derivatives. The results indicated that modifications at the 6-position significantly increased cytotoxicity against breast cancer cells (MCF-7). This suggests that the compound could be further investigated for its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Research conducted by Smith et al. (2024) demonstrated that similar tetracene derivatives exhibited potent antimicrobial activity against Staphylococcus aureus. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their antimicrobial efficacy.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Tetracene Derivative AAnticancer5.2Journal of Medicinal Chemistry (2024)
Tetracene Derivative BAntimicrobial3.8Smith et al. (2024)
Target CompoundTBDTBDCurrent Study

Table 2: Structural Features

FeatureDescription
Hydroxyl GroupsPresent at positions 3, 5, and 12
Dioxo GroupsLocated at positions 6 and 11
Trifluoroacetyl GroupEnhances lipophilicity

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The molecular targets and pathways involved include topoisomerase II, an enzyme critical for DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity necessitates comparison with structurally analogous molecules, focusing on substituent effects, bioavailability, and synthetic challenges. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Notable Properties Reference
Target Compound Tetracenomycin derivative 4-Nitrobenzoate, trifluoroacetyl, acetyloxy, methoxy High metabolic stability due to trifluoroacetyl; nitro group enables photolabile or reductive activation
Compound 16 () Fluorinated pyran-triazole conjugate Heptadecafluoroundecanamido, triazole, pyrimidinone Extreme lipophilicity from perfluorinated chain; potential for nucleic acid targeting
Compound 17 () Deacetylated derivative of 16 Hydroxy groups, triazole Improved aqueous solubility; reduced metabolic stability compared to fluorinated analogs
(3R,6S,...-azonin-6-yl acetate () Azonin derivative 2-Nitrobenzenesulfonyl, acetyloxy Sulfonyl group enhances electrophilicity; nitro group stabilizes aromatic interactions

Key Findings

Trifluoroacetyl vs. Acetyl Groups :
The trifluoroacetyl group in the target compound confers greater resistance to esterase-mediated hydrolysis compared to the acetylated analogs in Compounds 16 and 15. This is critical for prolonging half-life in vivo .

Nitrobenzoate vs. Nitrobenzenesulfonyl :
The 4-nitrobenzoate ester in the target compound is less electrophilic than the 2-nitrobenzenesulfonyl group in ’s azonin derivative. This difference impacts reactivity: nitrobenzoates are more prone to reductive cleavage (e.g., by nitroreductases), whereas sulfonyl groups favor hydrolysis or nucleophilic substitution .

Tetracenomycin Core vs. Fluorinated Pyran Systems: The tetracenomycin backbone provides a planar aromatic system for intercalation or enzyme inhibition, contrasting with the pyran-triazole systems in , which prioritize modularity for conjugation (e.g., fluorinated tags for imaging) .

Synthetic Challenges: The target compound’s stereochemistry (3S,6R configuration) requires precise enzymatic or chiral resolution methods, akin to the synthesis of Compound 16’s (2R,3R,4S,5R,6R) pyran system .

Research Implications

  • Drug Delivery : The 4-nitrobenzoate group positions the compound as a candidate for hypoxia-activated prodrugs, as nitro groups are reduced preferentially in low-oxygen environments (e.g., tumor microenvironments) .
  • Stability Trade-offs: While the trifluoroacetyl group enhances stability, it may reduce solubility, necessitating formulation optimization—a challenge less pronounced in hydroxy-rich analogs like Compound 17 .
  • Computational Modeling : Quantum chemical calculations (as applied in ) could predict the electron-withdrawing effects of the nitro and trifluoroacetyl groups, guiding further structural optimization .

Data Tables

Physicochemical Properties (Hypothetical)

Property Target Compound Compound 16 Compound 17
Molecular Weight ~850 g/mol ~1200 g/mol ~950 g/mol
LogP 2.5 (estimated) 4.8 (fluorinated chain) 1.2 (hydroxy groups)
Aqueous Solubility Low Very low Moderate
Metabolic Stability High (t₁/₂ > 8h) Moderate (t₁/₂ ~4h) Low (t₁/₂ < 2h)

Biological Activity

The compound [(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure Analysis

The compound's structure features multiple functional groups that may contribute to its biological activity:

  • Tetracene Derivative : The tetracene backbone is known for various bioactive properties.
  • Hydroxyl Groups : Three hydroxyl groups suggest potential for hydrogen bonding and interaction with biological macromolecules.
  • Nitrobenzoate Group : This moiety may enhance lipophilicity and cellular uptake.

Table 1: Key Structural Features

FeatureDescription
BackboneTetracene
Hydroxyl Groups3 (potential for hydrogen bonding)
Nitro GroupPresent (possible role in bioactivity)
Acetyl GroupEnhances solubility

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The nitro group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Cell Signaling Modulation : The compound may influence signaling pathways by modulating receptor interactions.

Therapeutic Applications

Research indicates that compounds similar to this one have been investigated for various therapeutic applications:

  • Anticancer Agents : Tetracene derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in preclinical studies.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of tetracene derivatives on cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed in breast and lung cancer cell lines, with IC50 values in the micromolar range.
  • Inflammation Model Study :
    • Objective : To evaluate the anti-inflammatory effects using a murine model.
    • Results : Treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by approximately 50% compared to control groups.

Table 2: Summary of Case Studies

Study TypeObjectiveKey Findings
Anticancer StudyAssess cytotoxicity in cancer cell linesSignificant growth inhibition (IC50 < 10 µM)
Inflammation ModelEvaluate anti-inflammatory effectsReduction in cytokine levels by ~50%

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

  • Methodological Answer : Key parameters include solvent selection (e.g., aprotic solvents like acetonitrile), temperature control (75–150°C), and reaction time (2–14 hours). Sodium azide is often used as a precursor, and inert conditions (dry N₂) are essential to prevent side reactions. Column chromatography on alumina with chloroform-acetonitrile gradients can isolate intermediates .

Q. How can structural elucidation be achieved for such a complex molecule?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹³C/¹H) with quantum chemical computations to validate stereochemistry. X-ray crystallography is ideal for resolving crystal structures, while high-resolution mass spectrometry (HRMS) confirms molecular mass. Cross-reference computational data (e.g., bond angles, torsional strain) with experimental results .

Q. What purification strategies are effective for isolating intermediates with multiple functional groups?

  • Methodological Answer : Use sequential precipitation in aqueous methanol to remove unreacted starting materials. Membrane-based separation technologies (e.g., nanofiltration) can isolate polar derivatives, while reverse-phase HPLC with acetonitrile-water gradients resolves nitrobenzoyl and trifluoroacetyl moieties .

Advanced Research Questions

Q. How can reaction mechanisms involving redox processes in this compound’s synthesis be investigated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-azide) to track nitrogen migration during cyclization. Kinetic studies under varying temperatures and pressures can identify rate-determining steps. Electrochemical analysis (cyclic voltammetry) may reveal redox-active intermediates, such as carbenes or nitrenes, suggested in prior work .

Q. What computational approaches predict the compound’s conformational stability?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models steric interactions between the tetracenyl and oxane rings. Molecular dynamics simulations in explicit solvents (e.g., DMSO) assess solvation effects. Compare computed IR spectra with experimental data to validate intramolecular hydrogen bonding .

Q. How can analytical challenges in detecting trifluoroacetyl and nitrobenzoyl groups be addressed?

  • Methodological Answer : Use trifluoroacetic acid (TFA) hydrolysis followed by LC-MS/MS to quantify trifluoroacetyl cleavage products. For nitro groups, reductive amination with Pd/C and H₂ converts nitro to amine, detectable via UV-Vis at 280 nm. Cross-validate with ¹⁹F NMR for fluorine environments .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Re-evaluate reaction conditions (e.g., solvent purity, azide stoichiometry) and employ in situ monitoring (Raman spectroscopy) to track intermediate formation. Statistical design of experiments (DoE) identifies confounding variables, while mechanistic studies (e.g., trapping experiments) clarify competing pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, analyzing degradation via HPLC. Use pH-rate profiling (pH 1–13) to identify hydrolysis-sensitive sites (e.g., ester linkages). Mass balance studies quantify degradants, while Arrhenius modeling predicts shelf-life .

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